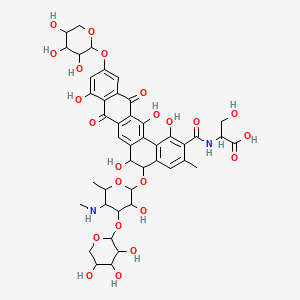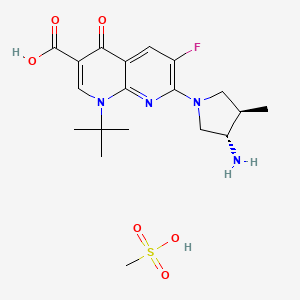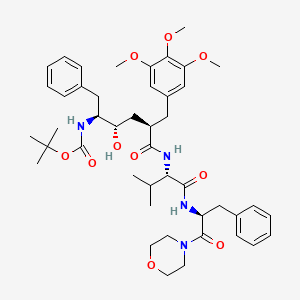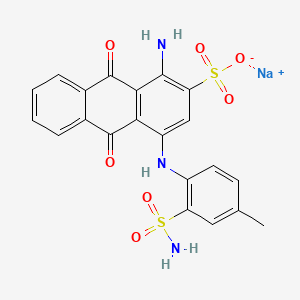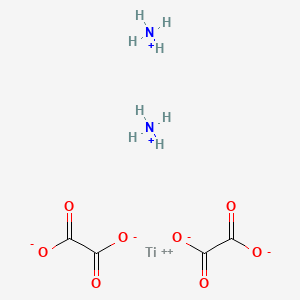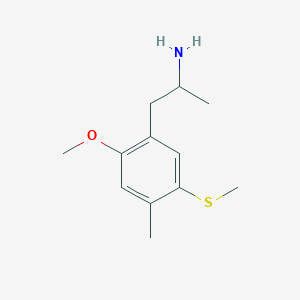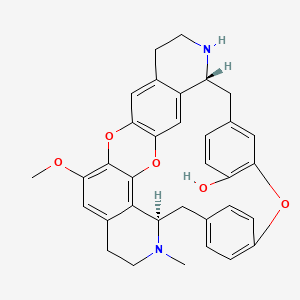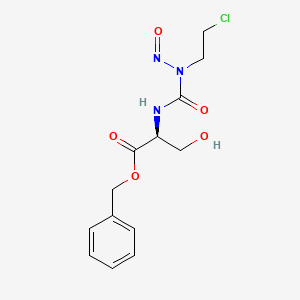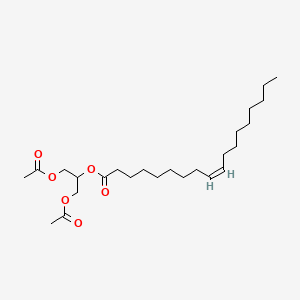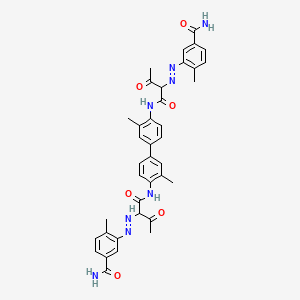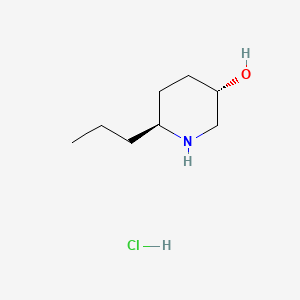
Pseudoconhydrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoconhydrine hydrochloride is an alkaloid derived from the plant Conium maculatum, commonly known as poison hemlock. This compound is a structural isomer of conhydrine, differing in the position of the hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pseudoconhydrine hydrochloride can be synthesized through several methodsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Conium maculatum. The plant material is processed to isolate the alkaloids, which are then purified through crystallization and other separation techniques. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
Pseudoconhydrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler alkaloids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alkaloids.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including pain relief and muscle relaxation.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Mecanismo De Acción
The mechanism of action of pseudoconhydrine hydrochloride involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits the transmission of nerve impulses, leading to muscle relaxation and potential paralysis. This mechanism is similar to that of other alkaloids derived from Conium maculatum .
Comparación Con Compuestos Similares
Pseudoconhydrine hydrochloride is structurally similar to other alkaloids such as coniine and conhydrine. its unique hydroxyl group position gives it distinct chemical and biological properties. Compared to coniine, this compound has a higher melting point and different solubility characteristics. Conhydrine, on the other hand, has a similar structure but differs in its stereochemistry and reactivity .
List of Similar Compounds
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Propiedades
Número CAS |
99545-16-1 |
|---|---|
Fórmula molecular |
C8H18ClNO |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
(3S,6S)-6-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-7-4-5-8(10)6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
Clave InChI |
XTHXKHDDHDEPJV-WSZWBAFRSA-N |
SMILES isomérico |
CCC[C@H]1CC[C@@H](CN1)O.Cl |
SMILES canónico |
CCCC1CCC(CN1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
